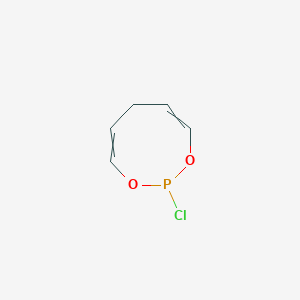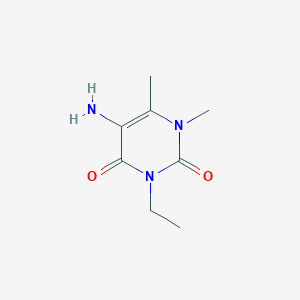
5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are important in various biological processes and are found in many biomolecules, including nucleotides and vitamins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction might involve:
Starting Materials: Ethyl acetoacetate, urea, and appropriate aldehydes.
Catalysts: Acid or base catalysts to facilitate the reaction.
Conditions: Refluxing in a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity. This might include:
Continuous Flow Reactors: For better control over reaction conditions.
Purification Techniques: Such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydropyrimidines.
Substitution: Nucleophilic substitution reactions could occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Substitution Products: Alkylated or halogenated pyrimidines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Nucleotide Analogues: Potential use in the synthesis of nucleotide analogues for research purposes.
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Medicine
Drug Development: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Antiviral Activity: It could interfere with viral replication by mimicking nucleotide structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminouracil: Another pyrimidine derivative with similar properties.
3-Ethyl-5-methylpyrimidine-2,4-dione: A structurally related compound.
Uniqueness
Substitution Pattern: The specific substitution pattern of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione may confer unique chemical and biological properties.
Reactivity: Differences in reactivity compared to similar compounds due to the presence of different functional groups.
Propriétés
Numéro CAS |
101560-37-6 |
|---|---|
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
5-amino-3-ethyl-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-7(12)6(9)5(2)10(3)8(11)13/h4,9H2,1-3H3 |
Clé InChI |
ZTVRUJKGMFXRPC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(N(C1=O)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


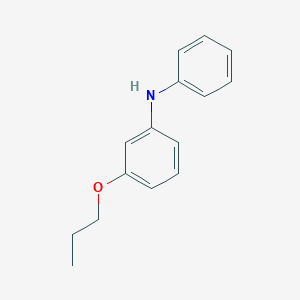

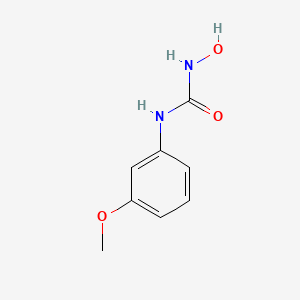
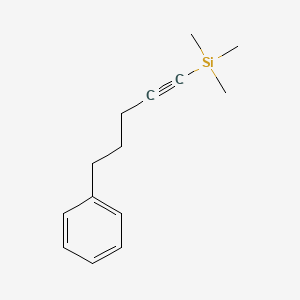

![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
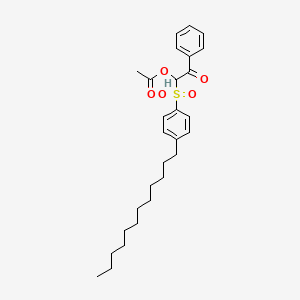
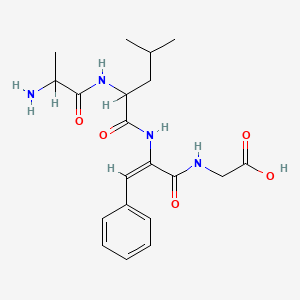
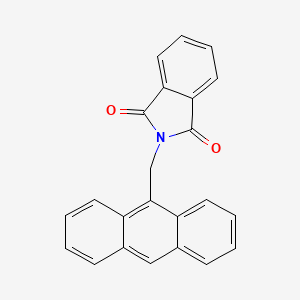
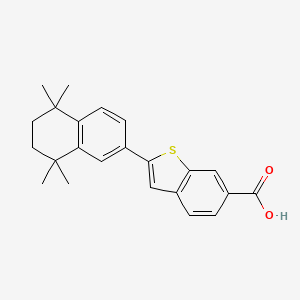

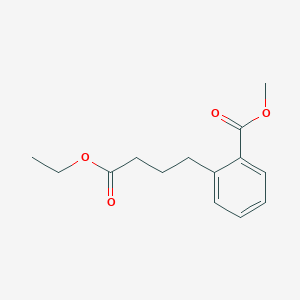
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
